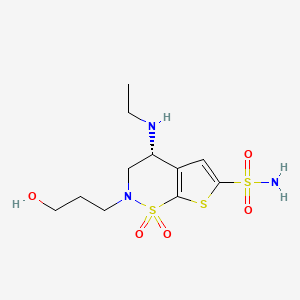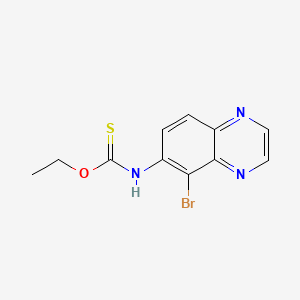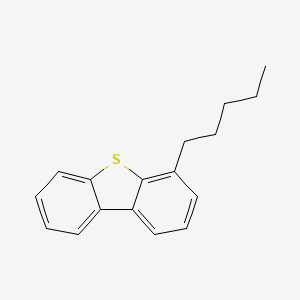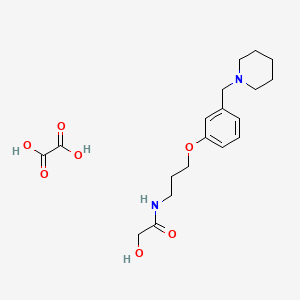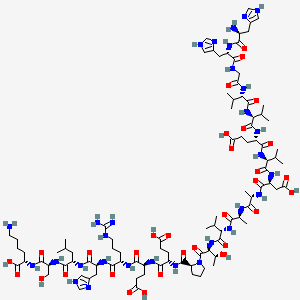
H-His-his-gly-val-val-glu-val-asp-ala-ala-val-thr-pro-glu-glu-arg-his-leu-ser-lys-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “H-His-his-gly-val-val-glu-val-asp-ala-ala-val-thr-pro-glu-glu-arg-his-leu-ser-lys-OH” is a peptide sequence composed of 20 amino acids. This sequence is part of the β-Amyloid Protein Precursor (657-676), which is associated with the formation of amyloid plaques in the brain, a hallmark of Alzheimer’s disease . The molecular formula of this peptide is C95H152N30O31, and it has a molecular weight of 2210.41 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS), a common method for constructing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid is attached to a resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amino group is removed.
Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve large-scale SPPS or recombinant DNA technology. Recombinant DNA technology involves inserting the gene encoding the peptide into a host organism, such as bacteria or yeast, which then produces the peptide through its natural protein synthesis machinery .
Analyse Chemischer Reaktionen
Types of Reactions
The peptide can undergo various chemical reactions, including:
Oxidation: The methionine and cysteine residues in the peptide can be oxidized to form sulfoxides and disulfides, respectively.
Reduction: Disulfide bonds formed during oxidation can be reduced back to thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used to oxidize methionine and cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can be used to reduce disulfide bonds.
Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase to introduce mutations.
Major Products Formed
Oxidation: Methionine sulfoxide and cystine.
Reduction: Methionine and cysteine.
Substitution: Peptides with altered amino acid sequences.
Wissenschaftliche Forschungsanwendungen
The peptide “H-His-his-gly-val-val-glu-val-asp-ala-ala-val-thr-pro-glu-glu-arg-his-leu-ser-lys-OH” has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Studied for its role in the formation of amyloid plaques in Alzheimer’s disease.
Medicine: Investigated as a potential therapeutic target for Alzheimer’s disease.
Industry: Utilized in the development of diagnostic tools and assays for detecting amyloid plaques.
Wirkmechanismus
The peptide exerts its effects by aggregating to form amyloid plaques in the brain. These plaques disrupt cell-to-cell communication and activate immune responses, leading to inflammation and neuronal damage. The molecular targets involved include various receptors and enzymes that interact with the peptide, promoting its aggregation and toxicity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
β-Amyloid Protein Precursor (1-40): Another fragment of the β-amyloid precursor protein, shorter in length.
β-Amyloid Protein Precursor (1-42): A slightly longer fragment, also associated with amyloid plaque formation.
β-Amyloid Protein Precursor (17-42): A fragment that includes the core region of the amyloid plaques.
Uniqueness
The peptide “H-His-his-gly-val-val-glu-val-asp-ala-ala-val-thr-pro-glu-glu-arg-his-leu-ser-lys-OH” is unique due to its specific sequence and length, which contribute to its distinct aggregation properties and role in Alzheimer’s disease pathology .
Eigenschaften
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C95H152N30O31/c1-43(2)30-60(85(146)119-64(39-126)87(148)114-59(94(155)156)18-14-15-27-96)116-86(147)62(33-53-37-102-42-107-53)117-80(141)55(19-16-28-103-95(98)99)110-81(142)56(21-24-67(129)130)111-82(143)57(22-25-68(131)132)112-88(149)65-20-17-29-125(65)93(154)75(50(13)127)124-92(153)74(47(9)10)121-77(138)49(12)108-76(137)48(11)109-84(145)63(34-70(135)136)118-90(151)72(45(5)6)122-83(144)58(23-26-69(133)134)113-89(150)73(46(7)8)123-91(152)71(44(3)4)120-66(128)38-104-79(140)61(32-52-36-101-41-106-52)115-78(139)54(97)31-51-35-100-40-105-51/h35-37,40-50,54-65,71-75,126-127H,14-34,38-39,96-97H2,1-13H3,(H,100,105)(H,101,106)(H,102,107)(H,104,140)(H,108,137)(H,109,145)(H,110,142)(H,111,143)(H,112,149)(H,113,150)(H,114,148)(H,115,139)(H,116,147)(H,117,141)(H,118,151)(H,119,146)(H,120,128)(H,121,138)(H,122,144)(H,123,152)(H,124,153)(H,129,130)(H,131,132)(H,133,134)(H,135,136)(H,155,156)(H4,98,99,103)/t48-,49-,50+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,71-,72-,73-,74-,75-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZVBHGGTGLRNW-DRDHCPHXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CNC=N1)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C2CCCN2C(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC4=CNC=N4)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C95H152N30O31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2210.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
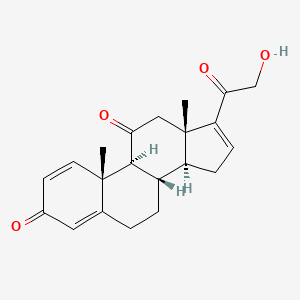
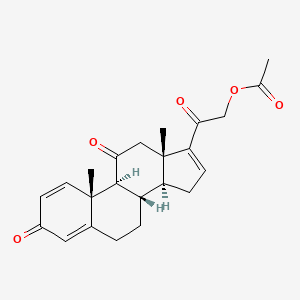
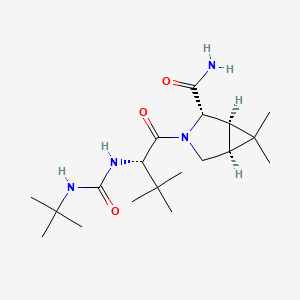
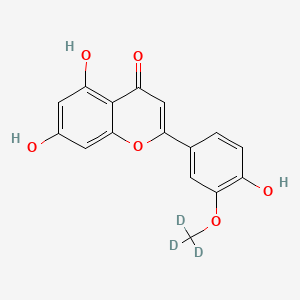
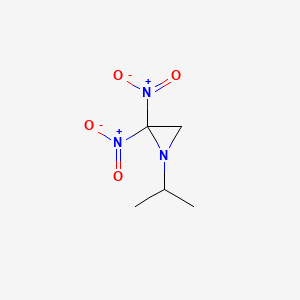

![1-[(2Z)-2-(2,2,2-Trifluoro-1-hydroxyethylidene)pyrrolidin-1-yl]ethan-1-one](/img/structure/B586253.png)
